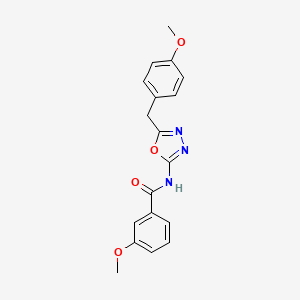

3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-23-14-8-6-12(7-9-14)10-16-20-21-18(25-16)19-17(22)13-4-3-5-15(11-13)24-2/h3-9,11H,10H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEFFIVEYPDISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the methoxybenzyl group: This step involves the alkylation of the oxadiazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the benzamide moiety: The final step involves the reaction of the oxadiazole derivative with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.

Reduction: Oxadiazole ring is converted to amines.

Substitution: Benzamide moiety is replaced with nucleophiles.

Scientific Research Applications

3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its application:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis or inhibits essential enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)

- Structural Differences : LMM5 includes a sulfamoyl group (-SO₂-NR₂) absent in the target compound.

- Activity : LMM5 demonstrated potent antifungal activity against Candida albicans (MIC: 1.56 µg/mL) by inhibiting thioredoxin reductase . The sulfamoyl group may enhance target binding through additional hydrogen bonding.

Compound 22 (N-(5-(2,3-Dihydrobenzo[b][1,4]Dioxin-6-yl)-1,3,4-Oxadiazol-2-yl)-3-Methoxybenzamide)

- Structural Differences : The oxadiazole is substituted with a dihydrodioxin ring instead of 4-methoxybenzyl.

- Activity : Compound 22 showed moderate inhibition of Ca²⁺/calmodulin-stimulated enzymes (IC₅₀: 12 µM), suggesting a role in neurological disorders . The dihydrodioxin group may improve solubility but reduce hydrophobic interactions.

- Synthesis : Synthesized via coupling of 3-methoxybenzoic acid with a dihydrodioxin-substituted oxadiazole (yield: 35%) .

OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide)

- Structural Differences : Features a 4-chlorophenyl group and a pentanamide chain.

- Activity : Exhibited antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), likely due to the electron-withdrawing chloro group enhancing membrane disruption .

- Comparison : The target compound’s methoxy groups may offer better solubility than OZE-III’s chloro group, which is more hydrophobic .

HSGN-237 (N-(5-(3-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-4-(Trifluoromethoxy)Benzamide)

- Structural Differences : Contains a trifluoromethoxy group and fluorophenyl substituent.

- Activity: Effective against Neisseria gonorrhoeae (MIC: 0.25 µg/mL), attributed to the electron-deficient trifluoromethoxy group enhancing bacterial target binding .

- Physicochemical Properties : The fluorine atoms increase metabolic stability but may reduce oral bioavailability compared to methoxy groups .

Key Data Tables

Table 2: Physicochemical Properties

| Compound Name | LogP (Predicted) | Molecular Weight (g/mol) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 3.2 | 367.38 | 0.15 |

| LMM5 | 2.8 | 503.55 | 0.08 |

| Compound 22 | 2.5 | 381.40 | 0.20 |

| HSGN-237 | 3.9 | 395.30 | 0.05 |

Research Findings and Implications

- Antifungal Activity : The target compound lacks LMM5’s sulfamoyl group, which may reduce thioredoxin reductase inhibition but improve pharmacokinetics due to lower polarity .

- Enzyme Inhibition : Unlike Compound 22, the target compound’s 4-methoxybenzyl group may favor interactions with hydrophobic enzyme pockets .

- Antimicrobial Potential: The methoxy groups could balance solubility and membrane penetration better than OZE-III’s chloro group or HSGN-237’s fluorinated moieties .

Biological Activity

3-Methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : Achieved through cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

- Introduction of the Methoxybenzyl Group : Involves alkylation of the oxadiazole ring with 4-methoxybenzyl chloride using potassium carbonate as a base.

- Formation of the Benzamide Moiety : This final step includes reacting the oxadiazole derivative with 3-methoxybenzoyl chloride in the presence of triethylamine.

Biological Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Anticancer Activity : Studies have shown that it induces apoptosis in cancer cells by targeting specific signaling pathways. For instance, it has been noted to increase p53 expression and activate caspase-3 in MCF-7 breast cancer cells .

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.

The mechanisms through which this compound exerts its effects are multifaceted:

- Antimicrobial Mechanism : It targets bacterial cell wall synthesis and essential metabolic pathways.

- Anticancer Mechanism : Induces apoptosis via mitochondrial pathways and modulation of apoptotic proteins.

- Anti-inflammatory Mechanism : Inhibits key inflammatory mediators and cytokines involved in inflammatory responses .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar oxadiazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Methoxy-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide | Contains sulfur instead of oxygen | Antimicrobial and anticancer |

| 3-Methoxy-N-(5-(4-methoxyphenyl)-1,3,4-triazol-2-yl)benzamide | Contains three nitrogen atoms | Anticancer and antifungal |

This comparison highlights that while structural variations influence biological activity, the presence of the oxadiazole ring is crucial for its unique reactivity and bioactivity .

Case Studies

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .

- Apoptosis Induction : Flow cytometry assays confirmed its role as an apoptosis inducer in MCF-7 cells through activation of caspases and upregulation of pro-apoptotic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.